molecular formula C8H13ClN2 B13178229 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

Cat. No.: B13178229
M. Wt: 172.65 g/mol
InChI Key: VVWLSHQTTISNRK-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-chlorobutyl chloride with 1-methylpyrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to improve reaction rates and scalability. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorobutyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chlorobutyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobutyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.

    4-(4-Bromobutyl)-1-methyl-1H-pyrazole: The bromine atom can lead to different reactivity patterns compared to the chlorine atom.

    4-(4-Chlorobutyl)-1-phenyl-1H-pyrazole: The presence of a phenyl group can enhance the compound’s stability and alter its biological properties.

Uniqueness

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is unique due to the presence of both the chlorobutyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-(4-chlorobutyl)-1-methylpyrazole

InChI

InChI=1S/C8H13ClN2/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5H2,1H3

InChI Key

VVWLSHQTTISNRK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCCCCl

Origin of Product

United States

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